Product packaging for D-Galactopyranosyl thiosemicarbazide(Cat. No.:CAS No. 154634-26-1)

D-Galactopyranosyl thiosemicarbazide

Cat. No.: B584544
CAS No.: 154634-26-1
M. Wt: 253.273
InChI Key: YMJWCYLPMHAALV-SVZMEOIVSA-N
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Description

D-galactopyranosyl thiosemicarbazide is a versatile carbohydrate-derived intermediate of significant interest in medicinal chemistry and drug discovery research. Its core research value lies in its role as a precursor for the synthesis of a diverse library of substituted thiosemicarbazones by reacting with various aldehydes . These resulting compounds have demonstrated promising biological activities in scientific studies. Researchers have utilized this compound to generate novel thiosemicarbazones that exhibit potent in vitro and in vivo antioxidant activity, including the ability to scavenge free radicals (e.g., in DPPH assays) and elevate the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase . Furthermore, thiosemicarbazone derivatives synthesized from this scaffold have been investigated for their antimicrobial properties, showing activity against a range of Gram-positive bacterial strains . The mechanism of action for such bioactive derivatives is often attributed to their ability to interact with critical biological targets. Research on analogous thiosemicarbazides suggests a potential mechanism involving the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell viability . This makes the compound a valuable starting point for developing new antibacterial agents with a potentially novel mechanism of action. The synthetic utility of this compound is enhanced by its compatibility with both conventional heating and efficient microwave-assisted synthetic methods . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O5S B584544 D-Galactopyranosyl thiosemicarbazide CAS No. 154634-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWCYLPMHAALV-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity Research

Thiosemicarbazides and their derivatives are recognized for their broad-spectrum antimicrobial activities. The introduction of a sugar moiety, such as D-galactopyranosyl, can influence the biological profile of the parent compound, potentially enhancing its efficacy and altering its mechanism of action. A number of galactosyl thiosemicarbazide (B42300) derivatives have demonstrated significant in vivo antimicrobial activity nih.govijpsonline.com.

Derivatives of thiosemicarbazide have shown notable activity against various Gram-positive bacteria. Studies have demonstrated the potential of these compounds to inhibit the growth of clinically relevant pathogens. For instance, certain novel thiosemicarbazide derivatives have exhibited promising results against selected Gram-positive bacteria mdpi.com. The antibacterial effect of these compounds is often concentration-dependent mdpi.com.

The activity of these derivatives can be influenced by the nature and position of substituents on the thiosemicarbazide core. Some synthesized thiosemicarbazides have shown potential antimicrobial activity against Gram-positive strains including Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus nih.gov. In some instances, the minimum inhibitory concentration (MIC) values against Staphylococcus species have been recorded at levels as low as 1.95 µg/mL for certain derivatives mdpi.com. However, the transformation of the linear thiosemicarbazide system into a heterocyclic ring, such as 1,2,4-triazole, can lead to a significant decrease in activity mdpi.com.

The mechanistic underpinnings of their action against Gram-positive bacteria are thought to involve the inhibition of essential enzymes. One of the primary targets is topoisomerase IV, a type IIA topoisomerase crucial for DNA replication and chromosome segregation in bacteria nih.govmdpi.com. Certain thiosemicarbazide derivatives have been found to decrease the ATPase activity of the ParE subunit of Staphylococcus aureus topoisomerase IV, thereby hindering its function nih.gov. This mode of action is distinct from other antibiotics and presents a promising avenue for combating drug-resistant strains.

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Thiosemicarbazide 3a Staphylococcus spp. 1.95 mdpi.com
Thiosemicarbazide 3a MRSA ATCC 43300 3.9 mdpi.com
Thiosemicarbazide 3e B. cereus ATCC 10876 7.81 mdpi.com
Thiosemicarbazide 3e MRSA ATCC 43300 15.63-31.25 mdpi.com
Thiosemicarbazide SA11 M. luteus ATCC 10240 3.9 nih.gov
Thiosemicarbazide SA12 M. luteus ATCC 10240 3.9 nih.gov

The efficacy of thiosemicarbazide derivatives against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive organisms. Many studies report a lack of significant activity against common Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa mdpi.comnih.gov. This reduced susceptibility is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to the entry of many antimicrobial agents.

Despite this general trend, some derivatives have demonstrated a degree of activity. For instance, a study on forty-five thiosemicarbazide derivatives found that only two had the ability to inhibit the growth of Gram-negative species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis nih.gov. The structural features of the thiosemicarbazide molecule, particularly the substituents, play a crucial role in determining its spectrum of activity .

The proposed mechanisms of action against Gram-negative bacteria, when activity is observed, are often similar to those in Gram-positive bacteria, involving the inhibition of DNA gyrase, another type IIA topoisomerase mdpi.comnih.gov. However, the efficiency of this inhibition may be lower in Gram-negative organisms.

Thiosemicarbazide derivatives have also been investigated for their antifungal properties. Some of these compounds have shown the potential to inhibit the growth of various fungal pathogens dergipark.org.trresearchgate.netresearchgate.net. The presence of a carbohydrate moiety, such as in galactopyranoside derivatives, has been explored for its influence on antifungal activity nih.govnih.gov.

Research on methyl β-D-galactopyranoside derivatives has indicated that these compounds can exhibit significant antifungal activity, with some derivatives showing over 78% inhibition of fungal mycelial growth nih.gov. The specific nature of the acyl substitutions on the galactopyranoside structure can impact the degree of antifungal efficacy nih.gov.

The precise inhibition pathways of thiosemicarbazide derivatives in fungi are still under investigation. However, it is believed that their mechanism of action may involve interference with essential cellular processes, potentially through the chelation of metal ions required for enzymatic functions or by disrupting cell membrane integrity dergipark.org.tr.

A significant area of research for thiosemicarbazide derivatives has been their activity against Mycobacterium species, the causative agents of tuberculosis and other mycobacterial infections mdpi.comnih.govnih.govresearchgate.netnih.govnih.gov. The historical use of thiosemicarbazones in tuberculosis treatment has spurred the continued investigation of this class of compounds nih.govijpsonline.com.

Several studies have reported the promising in-vitro anti-mycobacterial activity of novel thiosemicarbazide derivatives nih.govresearchgate.net. Some compounds have demonstrated high activity against Mycobacterium bovis and Mycobacterium tuberculosis strains, with MIC values that are comparable or even superior to some existing antitubercular drugs mdpi.comnih.govresearchgate.net. For example, certain derivatives have shown anti-tubercular activity with MIC values as low as 0.39 μg/mL nih.govresearchgate.net. Imidazole-thiosemicarbazide derivatives have also shown mycobactericidal activity and the ability to suppress mycobacterial biofilm formation mdpi.com.

The mechanism of action against mycobacteria is thought to involve multiple targets. One proposed mechanism is the inhibition of DNA replication, as suggested by studies on Mycobacterium smegmatis nih.gov. Additionally, the ability of thiosemicarbazides to chelate metal ions is considered a crucial factor in their antimycobacterial effects, as these ions are essential cofactors for many mycobacterial enzymes nih.gov.

Table 2: Antitubercular Activity of Selected Thiosemicarbazide Derivatives

Compound/Derivative Mycobacterial Strain MIC (µg/mL) Reference
Compound 11 Mycobacterium bovis 0.39 nih.govresearchgate.net
Compound 30 Mycobacterium bovis 0.39 nih.govresearchgate.net
Imidazole-thiosemicarbazide 13 Mycobacterium tuberculosis ≥31.25 mdpi.com
Imidazole-thiosemicarbazide 30 Mycobacterium tuberculosis ≥62.5 mdpi.com
Pyridine-ring containing compound 2 Mycobacterium spp. 15.625 mdpi.com
Pyridine-ring containing compound 5 M. smegmatis 7.81 mdpi.com

The antimicrobial action of thiosemicarbazide derivatives is multifaceted and can involve several molecular targets. A primary mechanism is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV nih.govmdpi.comnih.gov. These enzymes are essential for controlling DNA topology and are involved in replication, transcription, and recombination. By inhibiting the ATPase activity of these enzymes, thiosemicarbazides disrupt these vital cellular processes nih.gov. Molecular docking studies have further supported the interaction of these compounds with the active sites of these enzymes mdpi.comnih.gov.

In addition to enzyme inhibition, the ability of thiosemicarbazides to chelate metal ions is a key aspect of their antimicrobial activity nih.gov. The thione group in the thiosemicarbazide structure can bind to essential metal ions, such as copper and iron, which are necessary for the function of various enzymes and cellular processes in microorganisms. This sequestration of metal ions can lead to the disruption of metabolic pathways and ultimately, cell death.

Interaction with nucleic acids has also been suggested as a potential mechanism of action. Spectroscopic studies have indicated possible DNA intercalating properties for some thiosemicarbazide derivatives, which could interfere with DNA replication and transcription researchgate.net.

Antioxidant Activity Research

Derivatives of D-galactopyranosyl thiosemicarbazide have been evaluated for their antioxidant properties. The antioxidant potential of these compounds is of interest due to the role of oxidative stress in various pathological conditions.

Studies on thiosemicarbazones derived from N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide have demonstrated significant antioxidant activity both in vitro and in vivo nih.govijpsonline.comnih.govresearchgate.net. The scavenging effect of these compounds on free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, has been a common method for assessing their antioxidant capacity nih.govijpsonline.com.

The antioxidant activity is influenced by the substituents on the benzaldehyde (B42025) moiety of the thiosemicarbazone. For example, compounds with hydroxyl and methoxy-hydroxyl groups have shown very good antioxidant activity nih.govijpsonline.com. Furthermore, some of these derivatives have been shown to elevate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and some have expressed glutathione peroxidase (GSH-Px) activity nih.gov. This suggests that their antioxidant effects may be mediated through both direct radical scavenging and the enhancement of endogenous antioxidant defense systems.

Table 3: Antioxidant Activity of Selected N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazone Derivatives

Compound/Derivative Antioxidant Assay Observation Reference
Thiosemicarbazones 4a, 4b, 4c DPPH radical scavenging Good antioxidant activity nih.gov
Thiosemicarbazones 4g, 4i, 4l SOD activity Significant elevation nih.gov
Thiosemicarbazones 4e, 4g, 4i, 4l Catalase activity Higher activity nih.gov
Thiosemicarbazones 4c, 4f GSH-Px activity Expressed activity nih.gov
Thiosemicarbazone 4h (4-OH) DPPH radical scavenging Good antioxidant activity nih.govijpsonline.com
Thiosemicarbazone 4k (3-OMe-4-OH) DPPH radical scavenging Very good antioxidant activity nih.govijpsonline.com

Antitumor and Anticancer Activity Research

The potential of thiosemicarbazide-based compounds in cancer therapy is an active area of investigation. For this compound, the exploration of its antitumor and anticancer properties is in a preliminary, computational phase.

Direct experimental evaluation of this compound in cancer cell lines through in vitro assays is not yet available in the published scientific literature. However, in silico computational studies have been conducted to predict the biological activities of N-(β-D-galactopyranosyl)-thiosemicarbazide. These predictive models analyze the chemical structure of the compound to forecast its potential pharmacological effects.

Computer-based analysis has suggested a high probability of antineoplastic (antitumor) activity for this compound. semanticscholar.org It is important to note that these are theoretical predictions and await experimental validation.

Table 1: Predicted Biological Activity of N-(β-D-galactopyranosyl)-thiosemicarbazide

Predicted ActivityProbability of Presence (Pa)Probability of Absence (Pi)
Antineoplastic> 0.5Not specified
Cytostatic/CytotoxicLow probabilityNot specified

Data derived from in silico computational analysis. semanticscholar.org

Due to the lack of in vitro and in vivo experimental data, the cellular and molecular mechanisms underlying the predicted antineoplastic action of this compound have not been proposed or investigated. Research on other thiosemicarbazide derivatives has explored mechanisms such as apoptosis induction and cell cycle arrest, but these findings cannot be directly attributed to the parent compound.

Antiviral Activity Research

The potential antiviral applications of thiosemicarbazide compounds have been recognized for some time. For this compound, initial insights are derived from computational predictions.

There is currently no published experimental research demonstrating the inhibition of viral replication or interference with viral life cycle pathways by this compound. The existing information is based on in silico predictions which suggest a potential for antiviral activity.

A computer-based analysis of N-(β-D-galactopyranosyl)-thiosemicarbazide predicted a high probability of activity against the Influenza virus. semanticscholar.org This prediction is based on the structural characteristics of the molecule and its similarity to compounds with known antiviral effects. Further experimental studies are required to validate this predicted activity and to determine the specific mechanisms of viral inhibition.

Table 2: Predicted Antiviral Activity of N-(β-D-galactopyranosyl)-thiosemicarbazide

Predicted Viral TargetProbability of Presence (Pa)Probability of Absence (Pi)
Influenza Virus> 0.5Not specified

Data derived from in silico computational analysis. semanticscholar.org

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Thiosemicarbazide derivatives have been evaluated against several key enzyme targets, revealing a broad spectrum of inhibitory potential.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease. While direct studies on this compound are limited, research on the broader class of thiosemicarbazone derivatives has demonstrated their potential as cholinesterase inhibitors.

A study investigating various para-substituted thiosemicarbazones revealed that these compounds exhibit a range of inhibitory activities against both AChE and BChE. Several derivatives showed potent to moderate inhibition, with IC₅₀ values indicating their efficacy. For instance, compounds with specific substitutions on the phenyl ring were identified as the most effective inhibitors within the tested series against both enzymes when compared to the standard drug, galantamine. nih.gov These findings suggest that the thiosemicarbazone scaffold is a promising template for the design of new cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Thiosemicarbazone Derivatives

Compound ID Target Enzyme IC₅₀ (µM) Standard Drug Standard IC₅₀ (µM)
Compound 19 Acetylcholinesterase 110.19 ± 2.32 Galantamine 104.5 ± 1.20
Butyrylcholinesterase 145.11 ± 1.03 156.8 ± 1.50
Compound 17 Acetylcholinesterase 114.57 ± 0.15 Galantamine 104.5 ± 1.20
Butyrylcholinesterase 150.36 ± 0.18 156.8 ± 1.50
Compound 9 Butyrylcholinesterase 147.20 ± 0.09 Galantamine 156.8 ± 1.50
Compound 7 Acetylcholinesterase 140.52 ± 0.11 Galantamine 104.5 ± 1.20
Compound 6 Acetylcholinesterase 160.04 ± 0.02 Galantamine 104.5 ± 1.20
Butyrylcholinesterase 190.21 ± 0.13 156.8 ± 1.50

Data sourced from a study on para-substituted thiosemicarbazones. nih.gov

Glycosidase enzymes, such as α-glucosidase and α-amylase, are key targets in the management of type 2 diabetes mellitus. The inhibition of these enzymes can delay carbohydrate digestion and reduce postprandial hyperglycemia. The thiosemicarbazide scaffold has been identified as a potential framework for α-glucosidase inhibitors. nih.govtandfonline.com

Derivatives of thiosemicarbazones have been synthesized and evaluated for their inhibitory effects on these enzymes. For example, a series of lactose-conjugated acetophenone thiosemicarbazones were explored for their potential to inhibit α-amylase and α-glucosidase. researchgate.net Another study focusing on β-D-glucopyranosyl-thiosemicarbazone derivatives investigated their inhibitory effects on glycogen phosphorylase, identifying a para-fluorophenyl substituted compound as a particularly potent inhibitor with an IC₅₀ value of 5.7 µM. nih.gov These studies underscore the significance of the carbohydrate moiety in modulating the biological activity of thiosemicarbazone derivatives against enzymes involved in glucose metabolism.

Table 2: Glycosidase Inhibitory Activity of Selected Thiosemicarbazone Derivatives

Compound Class Target Enzyme Most Potent Compound IC₅₀ (µM)
Lactose-conjugated thiosemicarbazones α-Glucosidase Compound 6i 7.15 ± 0.12
α-Amylase Compound 6m 7.82 ± 0.14
β-D-glucopyranosyl-thiosemicarbazones Glycogen Phosphorylase Para-fluorophenyl derivative 5.7

Data compiled from studies on various glycoside-conjugated thiosemicarbazones. researchgate.netnih.gov

Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes for bacterial DNA replication, making them validated targets for antibacterial agents. nih.gov Thiosemicarbazide derivatives have emerged as a novel class of inhibitors targeting the ATPase activity of these enzymes.

Research has demonstrated that isatin-thiosemicarbazones derived from N-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide exhibit inhibitory activity against S. aureus DNA gyrase and topoisomerase IV. researchgate.net Further studies on other thiosemicarbazide derivatives have elucidated their mechanism, showing they reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP. For instance, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide was found to inhibit topoisomerase IV with an IC₅₀ of 14 µM. This body of research highlights the potential of developing this compound derivatives as novel antibacterial agents targeting bacterial topoisomerases.

Table 3: Bacterial Topoisomerase Inhibitory Activity of Selected Thiosemicarbazide Derivatives

Compound Target Enzyme Target Organism IC₅₀ (µM)
4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide Topoisomerase IV S. aureus 14
4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide Topoisomerase IV S. aureus 90

Data sourced from studies on thiosemicarbazide derivatives.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Anticonvulsant, Anti-atherosclerotic Properties)

Beyond enzyme inhibition, the this compound scaffold and its analogues have been explored for a variety of other pharmacological effects.

Anti-inflammatory Properties: Certain thiosemicarbazone derivatives have been reported to possess anti-inflammatory activity. For example, thiosemicarbazones incorporating a sydnone ring are noted for their potential anti-inflammatory effects. Another distinct analogue demonstrated significant anti-inflammatory activity in a carrageenan-induced aseptic inflammation model, suggesting the therapeutic potential of this chemical class in treating inflammatory conditions.

Anticonvulsant Properties: The therapeutic potential of thiosemicarbazides extends to the central nervous system. A study on novel thiosemicarbazide derivatives showed significant anticonvulsant activity in established animal models. One compound, N-(4-bromophenyl)2-[(2-phenylhydrazinyl) carbonothioyl] hydrazinecarbothioamide, was identified as a broad-spectrum anticonvulsant, showing efficacy in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models without associated neurotoxicity.

Anti-atherosclerotic Properties: Atherosclerosis is a complex disease involving lipid metabolism and oxidative stress. Research into heterocyclic thiosemicarbazones has shown their potential as potent hypolipidemic agents. In animal studies, these compounds lowered serum cholesterol and triglycerides by reducing the activity of key hepatic enzymes involved in their synthesis. Furthermore, a specific thiosemicarbazone derivative, isatin-3-N(4)-benzilthiosemicarbazone, was found to protect low-density lipoprotein (LDL) from oxidation induced by copper ions and free radicals. This antioxidant action suggests a promising role as an anti-atherogenic agent, as LDL oxidation is a critical initiating step in the development of atherosclerosis.

Computational and Theoretical Studies

Molecular Docking Investigations for Ligand-Target Recognition and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-target interactions and to estimate the binding affinity between a ligand, such as a drug candidate, and its protein target.

While specific molecular docking studies for D-Galactopyranosyl thiosemicarbazide (B42300) are not extensively documented in the available literature, research on closely related D-galactose-conjugated thiosemicarbazones provides valuable insights into the potential interactions of this class of compounds. For instance, studies on isatin-thiosemicarbazones derived from N-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide have demonstrated their potential as inhibitors of bacterial enzymes like DNA gyrase and DNA topoisomerase IV. researchgate.netnih.gov In these studies, molecular docking simulations were employed to elucidate the binding modes of these derivatives within the active sites of their target enzymes.

Similarly, a series of D-galactose-conjugated substituted 4-formylsydnone thiosemicarbazones were synthesized and their antibacterial activity was rationalized through molecular docking studies. researchgate.net These investigations revealed that the thiosemicarbazone derivatives could fit into the active pockets of bacterial enzymes, with their binding affinity influenced by the nature and position of substituents on the aromatic ring. The galactose moiety, in these cases, is often hypothesized to enhance solubility and cellular uptake.

A common theme in the docking studies of galactose-conjugated thiosemicarbazones is the formation of hydrogen bonds between the sugar hydroxyl groups and amino acid residues in the target protein. The thiosemicarbazone backbone typically engages in crucial interactions, including hydrogen bonding and hydrophobic contacts, which are critical for stabilizing the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and intermolecular interactions of a molecule or a molecular complex over time. This technique is invaluable for assessing the stability of ligand-protein complexes predicted by molecular docking and for understanding the flexibility of the ligand and its target.

In the context of D-galactose-conjugated thiosemicarbazones, MD simulations have been applied to validate docking results and to analyze the stability of the ligand within the enzyme's active site. For example, a 280-nanosecond MD simulation of a potent isatin-thiosemicarbazone derivative complexed with S. aureus DNA gyrase revealed the dynamic interactions that stabilize the inhibitor in the active pocket. researchgate.net The simulation showed that key hydrogen bonding and π-π stacking interactions identified in the docking pose were maintained throughout the simulation, confirming the stability of the complex. researchgate.net

While no specific MD simulation studies on the parent D-Galactopyranosyl thiosemicarbazide have been reported, the findings from its derivatives suggest that MD simulations would be a valuable tool to explore its conformational landscape and its interactions with potential biological targets.

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Electrostatic Potential Mapping) for Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the electrostatic potential.

The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions. For thiosemicarbazone derivatives, these calculations have been used to correlate electronic properties with biological activity. semanticscholar.org

Electrostatic potential mapping illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur and nitrogen atoms of the thiosemicarbazide moiety are expected to be electron-rich, making them potential sites for coordination with metal ions or for hydrogen bonding with biological macromolecules. semanticscholar.org The oxygen atoms of the galactose hydroxyl groups would also represent regions of negative electrostatic potential.

In Silico Prediction of Biological Activities and ADME Profiles

In silico methods for predicting biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are essential in the early stages of drug discovery to prioritize compounds for further investigation.

Computer-based predictions for N-(β-D-galactopyranosyl)-thiosemicarbazide have suggested a high probability of several biological activities. semanticscholar.orgscirp.org These predictions, often performed using software like PASS (Prediction of Activity Spectra for Substances), analyze the structural fragments of a molecule to forecast its likely biological effects.

Table 1: Predicted Biological Activities of N-(β-D-galactopyranosyl)-thiosemicarbazide

Predicted ActivityProbability of Activity (Pa)Probability of Inactivity (Pi)
Antibacterial (Antimycobacterial)> 0.5< 0.1
Anti-tuberculosis> 0.5< 0.1
Antiviral (Influenza)> 0.5< 0.1
Antitumor (Antineoplastic)> 0.5< 0.1
Cytotoxic/CytostaticLow ProbabilityHigh Probability
Data sourced from Ernazarova, B., et al. (2022). researchgate.netresearchgate.net

These in silico predictions have been partially corroborated by in vitro and in vivo studies, which have demonstrated the bactericidal and bacteriostatic effects of N-(β-D-galactopyranosyl)-thiosemicarbazide. researchgate.netresearchgate.net

ADME profiling is another critical aspect of in silico analysis. For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. While specific ADME predictions for this compound are not detailed in the available literature, general predictions for related thiosemicarbazone derivatives are often performed using tools like SwissADME. researchgate.netnih.gov These tools predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with measured biological activity against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. For thiosemicarbazone derivatives, QSAR studies have been successfully employed to identify the key structural features that govern their antitubercular activity. nih.gov These studies have highlighted the importance of descriptors related to molecular volume, electron density, and electronegativity in determining the biological activity. nih.gov

Although no specific QSAR models for a series including this compound have been reported, the methodology represents a powerful approach that could be applied to a series of its derivatives to optimize their biological activity.

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Versatile Coordination Modes of D-Galactopyranosyl Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazones are a significant class of multidentate ligands containing both soft sulfur and hard nitrogen donor atoms, allowing for complexation with a wide variety of metal ions. nih.govresearchgate.net The fundamental structure of these ligands, featuring a thioamide group (-NH-C(=S)-) and an azomethine group (-C=N-), enables versatile coordination behavior. researchgate.net In solution, they can exist in thione-thiol tautomeric forms, which influences their bonding characteristics upon complexation. researchgate.net

Typically, thiosemicarbazones act as bidentate ligands, coordinating to metal centers through the sulfur atom and the azomethine nitrogen atom to form a stable five-membered chelate ring. nih.gov However, depending on the substituents and reaction conditions, they can also exhibit other coordination modes. The D-galactopyranosyl group attached to the thiosemicarbazide backbone introduces hydroxyl groups, which could potentially participate in coordination, leading to higher denticity (tridentate or tetradentate behavior), although the primary coordination is typically through the nitrogen and sulfur atoms. The sugar moiety also enhances water solubility and introduces chiral centers, which can be significant in the design of stereospecific catalysts and biologically active molecules.

In many complexes, the thiosemicarbazone ligand deprotonates upon coordination, allowing it to act as an anionic ligand. nih.gov This deprotonation often occurs at the N(3) nitrogen, leading to the formation of a thiol tautomer that coordinates to the metal. nih.gov

Table 1: Ligand Properties of D-Galactopyranosyl Thiosemicarbazide Derivatives

PropertyDescriptionSource(s)
Donor Atoms Primarily the azomethine nitrogen (N) and the thione/thiolate sulfur (S). Hydroxyl groups on the galactose may act as secondary coordination sites. nih.govnih.govresearchgate.net
Typical Denticity Bidentate (N,S chelation). Can be monodentate (S-coordination only) or multidentate depending on the structure and metal ion. jocpr.comnih.gov
Tautomerism Exhibits thione ⇌ thiol tautomerism in solution, which is often stabilized in the thiol form upon metal complexation. nih.govresearchgate.net
Charge Can coordinate as a neutral ligand or, more commonly, as a deprotonated monoanionic or dianionic ligand. nih.gov
Coordination Geometry Forms stable 5-membered chelate rings with metal ions. nih.gov

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiosemicarbazide ligands is generally straightforward. A common method involves the reaction of an equimolar or stoichiometric amount of the this compound ligand with a corresponding metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Pd(II), Co(II)) in a suitable solvent like methanol, ethanol, or DMF. jocpr.comnih.gov The reaction mixture is often refluxed for several hours to ensure completion. jocpr.comjocpr.com The resulting metal complexes typically precipitate from the solution upon cooling and can be isolated by filtration.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination mode. Upon complexation, the disappearance of the ν(S-H) band (if the ligand was in thiol form) and the appearance of a new band for ν(C-S) at a lower frequency indicate coordination through the sulfur atom. A significant shift in the ν(C=N) band of the azomethine group to a lower wavenumber confirms the involvement of the nitrogen atom in chelation. The ν(N-N) band typically shifts to a higher frequency, further supporting the coordination through the azomethine nitrogen.

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Pd(II), Zn(II)), NMR spectroscopy provides detailed structural information. The signal for the N-H proton often disappears upon complexation due to deprotonation. nih.gov Protons near the coordination sites (azomethine C-H and adjacent aromatic or aliphatic groups) show noticeable downfield or upfield shifts.

UV-Visible Spectroscopy: The electronic spectra of the complexes show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions, which are useful for inferring the geometry of the complex (e.g., tetrahedral, square planar, or octahedral). nih.gov

Mass Spectrometry: This technique is used to confirm the molecular weight and stoichiometry of the synthesized complexes. nih.gov

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which helps in confirming the proposed formula of the complex. nih.gov

Table 2: Representative Spectroscopic Changes upon Complexation

Spectroscopic TechniqueKey Band/SignalObservation in Free LigandChange Upon ComplexationInferenceSource(s)
FTIR ν(C=S)~850 cm⁻¹Shifts to lower frequencyCoordination via sulfur atom nih.gov
FTIR ν(C=N)~1600 cm⁻¹Shifts to lower frequencyCoordination via azomethine nitrogen nih.gov
¹H NMR -N(3)H protonPresentDisappearsDeprotonation upon coordination nih.gov
UV-Vis Intra-ligand (π→π*)High-energy bandsShifted (bathochromic or hypsochromic)Perturbation of ligand orbitals nih.govnih.gov
UV-Vis d-d transitionsAbsentNew bands appear in the visible regionConfirms metal-ligand interaction and provides geometric information nih.gov

Influence of Metal Chelation on the Biological Activities of Thiosemicarbazide Ligands

Thiosemicarbazones and their derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov A significant body of research indicates that the biological potency of these ligands is often substantially enhanced upon chelation with transition metal ions. nih.govresearchgate.net This potentiation is attributed to several factors.

According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the metal complex, making it easier to cross cell membranes. Once inside the cell, the complex can exert its biological effect more efficiently.

Table 3: Conceptual Comparison of Biological Activity

Compound TypeGeneral LipophilicityMembrane PermeabilityBiological ActivityRationaleSource(s)
Free Thiosemicarbazide Ligand LowerLowerModerateIntrinsic activity of the pharmacophore. nih.govresearchgate.net
Metal-Thiosemicarbazide Complex HigherHigherEnhancedIncreased lipophilicity (chelation theory), synergistic effects of metal and ligand, and interaction with different biological targets. nih.govresearchgate.netmdpi.com

Potential Applications in Organometallic Catalysis (e.g., Palladium-Catalyzed Coupling Reactions)

Beyond their biological applications, metal complexes of thiosemicarbazones have emerged as effective catalysts in organometallic chemistry, particularly in carbon-carbon bond-forming reactions. researchgate.net Palladium complexes bearing thiosemicarbazone ligands have shown significant promise as catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netmdpi.com These reactions are fundamental tools in synthetic organic chemistry for constructing complex molecular architectures.

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Palladium(0) species, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com Thiosemicarbazone ligands are effective in these systems because their N,S donor set can stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

Research has shown that binuclear palladium complexes with ligands derived from sugar-thiosemicarbazones, such as a β-D-glucopyranosyl-thiosemicarbazone, can serve as efficient, phosphane-free catalysts for the Suzuki-Miyaura reaction. mdpi.com These catalysts have demonstrated good to excellent conversions for coupling aryl bromides with phenylboronic acid at low catalyst loadings (e.g., 0.05 mol%) under relatively mild conditions. mdpi.com Given the structural similarity between glucose and galactose, it is highly probable that palladium complexes of this compound would exhibit similar catalytic activity, offering a potentially green and efficient route for C-C bond formation.

Table 4: Example of a Thiosemicarbazone-Palladium Catalyzed Suzuki-Miyaura Reaction

CatalystReactantsBase/SolventConditionsOutcomeSource(s)
Binuclear Pd(II) complex with a glucopyranosyl-thiosemicarbazone ligand Aryl Bromides + Phenylboronic AcidK₂CO₃ / DMF100 °C, 24 hGood to excellent conversions mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Glycosyl Moiety Modifications on Biological Potency and Selectivity

The carbohydrate portion of D-galactopyranosyl thiosemicarbazide (B42300) plays a crucial role in its biological activity, likely influencing its transport and interaction with molecular targets. researchgate.net Modifications to this sugar moiety have been shown to significantly alter the compound's potency and selectivity.

In a comparative study, N-(β-D-galactopyranosyl)-thiosemicarbazide was predicted to have a higher probability of antibacterial activity compared to N-(β-D-xylopyranosyl)-thiosemicarbazide. researchgate.netscirp.org Experimental testing confirmed that N-(β-D-galactopyranosyl)-thiosemicarbazide exhibits pronounced bactericidal and bacteriostatic effects against various pathogenic bacteria. scirp.orgscirp.org This suggests that the specific nature of the sugar is a key determinant of its antibacterial profile.

Furthermore, studies on a series of sugar-based thiosemicarbazones have highlighted the importance of the galactose unit. An acetylated derivative of galactose thiosemicarbazone was identified as a potent inhibitor of the parasitic cysteine protease rhodesain. nih.gov Interestingly, the removal of the thiosemicarbazone from the galactosyl moiety or its replacement with a semicarbazone resulted in compounds that were virtually inactive. nih.gov This underscores the synergistic contribution of both the sugar and the thiosemicarbazone core to the biological effect. The presence of the sugar is not merely a passive carrier but actively participates in the interaction with the target enzyme. nih.gov

The introduction of protecting groups, such as acetyl groups, on the galactose ring also influences activity. For instance, N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazones have been synthesized and evaluated for their antioxidant properties, indicating that these modifications are compatible with biological activity and may modulate the pharmacokinetic properties of the parent compound.

Effect of Substituents on the Thiosemicarbazone Core on Pharmacological Profiles

The thiosemicarbazone core of D-galactopyranosyl thiosemicarbazide derivatives offers a versatile scaffold for chemical modification. By introducing various substituents, typically through condensation with different aldehydes or ketones, a wide array of analogues with diverse pharmacological profiles can be generated.

Research on substituted benzaldehyde (B42025) (2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones has demonstrated that the nature and position of substituents on the aromatic ring significantly impact their antioxidant activity. For example, certain substitutions can lead to enhanced radical scavenging properties and modulation of antioxidant enzyme activities.

In a broader context of thiosemicarbazones, the introduction of different substituents on the phenyl ring has been shown to influence antibacterial and anticancer activities. For instance, in a series of thiosemicarbazone derivatives, compounds bearing halogen groups on the phenyl ring exhibited the highest activity against several bacterial and fungal strains. nih.govnih.gov This suggests that electronic effects and the lipophilicity of the substituents play a critical role in determining the antimicrobial potency.

The following table summarizes the effect of different substituents on the biological activity of thiosemicarbazone derivatives, providing insights applicable to the D-galactopyranosyl series.

Base CompoundSubstituent on Phenyl RingObserved Biological Activity
ThiosemicarbazoneHalogen groups (F, Cl, Br, I)Enhanced antibacterial and antifungal activity nih.govnih.gov
ThiosemicarbazoneElectron-withdrawing groups (e.g., nitro)Potent anticancer activity
ThiosemicarbazoneElectron-donating groups (e.g., methoxy)Varied, sometimes reduced, activity compared to electron-withdrawing groups

Conformation-Activity Relationships and Stereochemical Considerations

The three-dimensional structure and stereochemistry of this compound are critical factors governing its interaction with biological targets. The β-anomeric configuration of the galactose moiety is a common feature in synthesized bioactive derivatives, suggesting its importance for activity. nih.gov

Conformational analysis of N-glycosyl compounds reveals that β-anomers typically adopt a 4C1 chair conformation. nih.gov This specific orientation of the sugar ring and its substituents can influence how the molecule fits into the binding site of a target protein. The spatial arrangement of the hydroxyl groups on the galactose ring, which can participate in hydrogen bonding, is dictated by this conformation and is crucial for molecular recognition.

Stereochemical considerations also extend to the potential for the sugar moiety to influence the orientation of the entire molecule within a binding pocket, potentially enhancing selectivity for a particular enzyme or receptor. The defined stereochemistry of the galactose unit is therefore a key element in the structure-activity relationship of these compounds.

Rational Design Principles for the Development of Enhanced this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of new this compound analogues with improved pharmacological properties. Several key principles have emerged to guide these efforts.

Conclusion and Future Research Perspectives

Synthesis of Key Research Achievements and Contributions

Research into D-Galactopyranosyl thiosemicarbazide (B42300) has led to significant advancements, primarily centered on the synthesis of its derivatives and the evaluation of their biological activities. The parent compound, N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide, serves as a crucial intermediate. researchgate.net It is typically prepared from the corresponding glycosyl isothiocyanate reacting with hydrazine (B178648) hydrate. nih.gov

A major contribution has been the successful synthesis of a series of novel thiosemicarbazones by reacting N-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide with various substituted benzaldehydes. nih.govnih.gov Researchers have utilized both conventional heating and more efficient microwave-assisted methods to facilitate these reactions. nih.gov The structures of these newly synthesized compounds have been rigorously confirmed using modern spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). nih.govmdpi.com

The most significant research achievement lies in the discovery of the antioxidant properties of these thiosemicarbazone derivatives. nih.gov In vitro and in vivo studies have demonstrated that specific substituted benzaldehyde (B42025) N-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones possess notable antioxidant capabilities. nih.gov For instance, certain derivatives have shown potent radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and have been found to enhance the activity of crucial antioxidant enzymes. nih.gov

Table 1: Antioxidant Activity of Selected D-Galactopyranosyl Thiosemicarbazone Derivatives

Compound ClassAssay/EnzymeKey FindingsReference
Substituted Benzaldehyde N-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazonesDPPH Radical ScavengingCompounds 4a, 4b, and 4c demonstrated good antioxidant activity. nih.gov
Superoxide Dismutase (SOD)Compounds 4g, 4i, and 4l caused a significant elevation in SOD activity. nih.gov
Catalase (CAT)Compounds 4e, 4g, 4i, and 4l exhibited higher catalase activity. nih.gov
Glutathione Peroxidase (GSH-Px)Compounds 4c and 4f were the only derivatives to express GSH-Px activity. nih.gov

Furthermore, studies have initiated the exploration of the antibacterial and antifungal profiles of these compounds. nih.gov Early results indicate that derivatives of D-galactopyranosyl thiosemicarbazide are active against Gram-positive bacteria, highlighting another potential therapeutic application. nih.gov

Identification of Unexplored Avenues and Remaining Research Challenges

Despite the progress, the field is ripe with unexplored avenues and persistent research challenges. A primary challenge is the optimization of synthetic protocols to achieve higher yields and purity, which is crucial for advancing these compounds toward further evaluation.

A significant unexplored area is the comprehensive investigation of these compounds against a wider array of microbial strains, particularly multi-drug-resistant (MDR) bacteria. mdpi.com The novel structure of thiosemicarbazide derivatives may be effective against pathogens that have developed resistance to existing drugs. mdpi.com The current understanding of their antimicrobial spectrum is limited, warranting broader screening programs.

Key research challenges include:

Structure-Activity Relationship (SAR): A systematic and comprehensive SAR study is yet to be conducted. Understanding how different substituents on the aromatic ring of the benzaldehyde moiety influence biological activity (e.g., antioxidant, antibacterial) is critical for the rational design of more potent and selective compounds.

Mechanism of Action: While biological activities have been observed, the precise molecular mechanisms remain largely unelucidated. Research is needed to identify the specific cellular targets and pathways through which these compounds exert their antioxidant or antimicrobial effects.

Broader Biological Screening: The biological evaluation of this compound derivatives has been relatively narrow. Given that other thiosemicarbazones exhibit a wide range of activities, including anticancer, antiviral, and enzyme inhibition, screening these specific glycosylated compounds for these effects is a logical and important next step. researchgate.net

Chelating Properties: Thiosemicarbazones are well-known chelating ligands that form stable complexes with transition metal ions. researchgate.net This property has not been explored for this compound derivatives. Investigating their metal complexes could open pathways to new catalytic, diagnostic, or therapeutic applications.

Prospects for Translational Research and Future Academic Directions

The prospects for translating the basic research on this compound into practical applications are promising, particularly in the development of new therapeutic agents. The demonstrated antioxidant and antibacterial activities suggest potential for developing drugs for conditions associated with oxidative stress or for treating bacterial infections, especially those caused by resistant Gram-positive organisms. nih.govnih.gov

Future academic research is expected to follow several key directions:

Library Synthesis: A primary focus will be the synthesis of a large and diverse library of this compound derivatives. This will involve using a wider variety of aldehydes and ketones to generate new thiosemicarbazones, as well as modifying the galactose sugar moiety itself. This library will be essential for robust SAR studies.

Mechanistic Studies: Future work must delve into the biochemical mechanisms underlying the observed activities. For antioxidant compounds, this includes studying their interactions with reactive oxygen species and their influence on intracellular signaling pathways. For antibacterial derivatives, identifying the bacterial enzyme or cellular process they inhibit is a priority.

Targeted Drug Delivery: The galactose unit is not merely a structural component; it can be recognized by specific lectin receptors on the surface of certain mammalian cells (e.g., hepatocytes). This raises the prospect of using the D-galactopyranosyl moiety as a targeting vector to deliver the active thiosemicarbazone pharmacophore to specific tissues, potentially enhancing efficacy and reducing systemic toxicity. researchgate.net

Development of Metallodrugs: A forward-looking academic direction involves the synthesis and characterization of metal complexes of these ligands. The coordination of metals like copper, zinc, or ruthenium to the thiosemicarbazone scaffold could dramatically enhance biological activity, leading to the development of novel metallodrugs with unique therapeutic profiles.

Q & A

How is the antimicrobial activity of D-Galactopyranosyl thiosemicarbazide experimentally assessed?

Basic Research Question
Antimicrobial activity is evaluated using in vitro methods such as agar diffusion and broth dilution. In agar-based assays, serial dilutions (e.g., 1:10 to 1:2650) of the compound are tested against bacterial cultures (e.g., E. coli, Salmonella). Bactericidal effects are measured by the absence of microbial growth zones, with results quantified via colony diameter (mm) on solid media (Table 4) . Broth dilution methods determine bacteriostatic activity by identifying the minimum inhibitory concentration (MIC), e.g., 1:380 for E. coli 055 .

What methodologies are used to predict the biological activities of this compound using in silico approaches?

Basic Research Question
The PASS (Prediction of Activity Spectra for Substances) system is employed to predict biological activities. This computational tool analyzes structural formulas to estimate probabilities (Pa) for antibacterial (Pa = 0.799), antiviral, and antitumor activities. For toxicity, PASS predicts side effects like hyperuricemia (Pa > 0.5) .

How does the tautomeric form of this compound influence its biological interactions?

Advanced Research Question
Tautomerism affects binding to molecular targets. Experimental studies (NMR, IR, X-ray) and quantum-chemical calculations show that the tautomer containing both carbonyl (C=O) and thione (C=S) groups is the most stable. This form likely enhances interactions with enzymes or receptors, as seen in studies of pyridinecarbonyl-thiosemicarbazide derivatives .

What experimental approaches validate the in silico predictions of antitumor activity for this compound?

Advanced Research Question
In vitro antiproliferative assays (e.g., MTT tests) and in vivo murine models are used. Structural modifications, such as adding lipophilic groups, improve activity. Coordination with metals (e.g., gallium) further enhances efficacy, as demonstrated in Ga(III) complex studies .

What are the key considerations in designing acute toxicity studies for this compound in murine models?

Advanced Research Question
Dose determination (tolerable, toxic, lethal) and endpoint criteria (e.g., mortality, organ damage) are critical. Acute toxicity parameters (Table 3) include LD₅₀ values and clinical observations (e.g., hyperuricemia). Studies follow standardized protocols (e.g., GOST 12.1.007-76) to classify toxicity (e.g., Class III moderate hazard) .

How is the bactericidal versus bacteriostatic activity of this compound determined in vitro?

Basic Research Question
Bactericidal activity is confirmed by the absence of microbial growth on agar plates, while bacteriostatic effects are identified via broth dilution by assessing MICs. For example, the compound inhibits E. coli 055 growth at 1:380 dilution (bacteriostatic) but requires higher concentrations for lethality .

What structural features of this compound contribute to its antioxidant properties?

Advanced Research Question
The galactopyranosyl moiety enhances solubility and bioavailability, while the thiosemicarbazide group chelates metals, reducing oxidative stress. Substituted derivatives increase antioxidant enzymes (e.g., superoxide dismutase, catalase) in liver tissues, as shown in benzaldehyde-thiosemicarbazone studies .

How do adsorption studies inform the biological application of this compound?

Advanced Research Question
Adsorption isotherms (e.g., Langmuir model) reveal surface binding mechanisms. Chemisorption dominates, forming stable complexes on substrates (e.g., mild steel or cellular membranes). This property is leveraged in drug delivery and environmental applications (e.g., heavy metal removal) .

What contradictions exist between in silico predictions and experimental data for this compound?

Advanced Research Question
While PASS predicts high antimycobacterial activity (Pa = 0.799), experimental results show broad-spectrum but non-specific bactericidal effects. Discrepancies arise from in vitro conditions (e.g., pH, temperature) not modeled computationally. Validation requires iterative in silico refinement using experimental MICs .

How is the carbohydrate moiety in this compound synthesized and characterized?

Basic Research Question
The galactopyranosyl group is synthesized via acetyl protection of D-galactose, followed by thiocyanate substitution. Characterization uses elemental analysis, NMR, and IR to confirm β-configuration and purity. Derivatives are prepared by condensing with aldehydes/ketones .

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